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Quantitative Kinase Inhibition Profile

The potency of Ilorasertib against its various kinase targets was characterized by half-maximal inhibitory

concentration (IC₅₀) values, summarized in the table below. Lower IC₅₀ values indicate greater potency [1].

Kinase Target IC₅₀ Value (nM)

Aurora C 1

VEGFR1 1

FLT3 1

Aurora B 7

RET 7

PDGFRβ 3

CSF1R 3

VEGFR2 2

Aurora B (Y156H) 12
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Kinase Target IC₅₀ Value (nM)

PDGFRα 11

c-Kit 20

VEGFR3 43

Aurora A 120

Preclinical Evidence & Antitumor Activity

In vitro and in vivo studies demonstrated the functional consequences of this kinase inhibition.

In Vitro Effects: In non-small cell lung cancer (NSCLC) cell lines, Ilorasertib induced a
concentration-dependent increase in polyploidy (EC₅₀ of 5-10 nM), a classic effect of Aurora B

inhibition that leads to mitotic failure and cell death [1]. It also showed antiproliferative activity against
chronic myelogenous leukemia (CML) cells, including those with the Gleevec-resistant BCR-ABL

T315I mutation [1].
In Vivo Efficacy: Ilorasertib demonstrated significant antitumor efficacy in xenograft models of both

solid tumors and hematological malignancies [1]. It inhibited tumor growth and even caused
regression of advanced tumors [1]. A specific biomarker assay showed that treatment with Ilorasertib
led to the inhibition of histone H3 phosphorylation in circulating tumor cells, confirming target
engagement of Aurora B in vivo [1].

Clinical Development and Findings

Phase I trials in patients with advanced hematologic malignancies and solid tumors established the safety

profile, pharmacokinetics, and preliminary clinical activity of Ilorasertib.

Aspect Findings from Clinical Trials

Recommended Phase 2
Dose

Oral monotherapy: 540 mg once weekly or 480 mg twice weekly (28-day

cycle) [2] [3].
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Aspect Findings from Clinical Trials

Common Grade 3/4
Adverse Events

Hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%),
hypophosphatemia (11.5%) [2] [3]. Fatigue, anorexia, and hypertension

were very frequent (>30%) but often lower grade [4].

Pharmacokinetics Oral half-life of ~15 hours; exposure was dose-proportional; no interaction

with azacitidine [2] [3].

Clinical
Pharmacodynamics

Biomarker evidence confirmed engagement of both VEGFR2 and Aurora B

kinase [4]. Maximum inhibition of VEGFR2 occurred at lower doses and
exposures than required for Aurora B inhibition in tissue [4].

Preliminary Efficacy Clinical responses were observed in 3 patients with Acute Myelogenous
Leukemia (AML) [2] [3]. In solid tumor trials, partial responses were

observed in one patient with basal cell carcinoma and one with
adenocarcinoma of unknown primary site [4].

Experimental Protocols for Key Assays

Clinical trials utilized specific methodologies to evaluate Ilorasertib's pharmacodynamic effects and

antitumor activity.

Pharmacodynamic Biomarker Analysis

Purpose: To demonstrate in vivo target engagement of Aurora kinase and VEGFR [4].

Methodology: Blood samples were collected in conjunction with pharmacokinetic sampling.
Biomarkers included cell cycle analysis and measurement of Placental Growth Factor (PlGF), a

marker of VEGFR inhibition [2]. For Aurora kinase inhibition, a key biomarker was the
phosphorylation status of histone H3, a direct substrate of Aurora B [1].

Antitumor Efficacy Assessment (Xenograft Models)

Purpose: To evaluate the inhibitory effect of Ilorasertib on tumor growth in vivo [1].

Inoculation: Cancer cells were suspended and inoculated into the flanks of immunodeficient
(SCID/beige) mice [1].

Dosing & Measurement: Treatment began once mean tumor volume reached approximately
0.4-0.5 cm³. Tumor size was measured regularly with calipers, and volume was calculated
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using the formula: (L × W²)/2 [1].

Analysis: Antitumor activity was assessed by calculating the percentage of tumor growth
inhibition (T/C%), where T is the mean volume of the treated group and C is the mean volume

of the control group [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary kinase targets of Ilorasertib and their roles in cancer-relevant

signaling pathways, integrating the key experimental steps for its evaluation.
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Figure 1: Ilorasertib's multi-target inhibition mechanism and the integrated experimental workflow from in

vitro assays to clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.targetmol.com/compound/Ilorasertib
https://pmc.ncbi.nlm.nih.gov/articles/PMC5563391/
https://pubmed.ncbi.nlm.nih.gov/25933833/
https://www.nature.com/articles/s41416-018-0020-2?error=cookies_not_supported
https://www.smolecule.com/products/b548704#ilorasertib-atp-competitive-kinase-inhibitor
https://www.smolecule.com/products/b548704#ilorasertib-atp-competitive-kinase-inhibitor
https://www.smolecule.com/products/b548704#ilorasertib-atp-competitive-kinase-inhibitor
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548704?utm_src=pdf-bulk
https://www.smolecule.com/products/s548704?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

